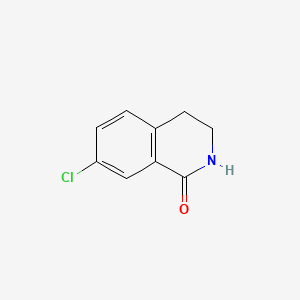

7-Chloro-3,4-dihydroisoquinolin-1(2H)-one

Description

Contextualization within the Isoquinolinone Class

The isoquinolinone framework is a significant structural motif found in a wide array of natural products and synthetic molecules. ingentaconnect.com This core is a common feature in a family of alkaloids known as isoquinolinone alkaloids. ingentaconnect.com The inherent structural features of isoquinolinones, particularly their rigid, bicyclic nature, make them attractive scaffolds for interacting with biological targets. The presence of a lactam ring within the structure provides a site for hydrogen bonding, a crucial interaction in molecular recognition by proteins.

Significance of the Dihydroisoquinolinone Scaffold in Medicinal Chemistry

The dihydroisoquinolinone scaffold is recognized as a "privileged scaffold" in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a rich source for the development of new therapeutic agents. ingentaconnect.comnih.gov

Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one core have been shown to possess a broad spectrum of pharmacological activities, including:

Antitumor mdpi.com

Antimicrobial mdpi.com

Antiviral mdpi.com

Antifungal mdpi.com

The versatility of this scaffold stems from its amenability to chemical modification at various positions, allowing for the fine-tuning of its steric and electronic properties to optimize interactions with specific biological targets.

Overview of Research Trajectories for the Chemical Compound

Research involving 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one and its related structures is primarily focused on its application as a building block in the synthesis of more complex molecules with potential therapeutic value. Two notable research trajectories have emerged for the broader class of isoquinolin-1(2H)-one and 3,4-dihydroisoquinolin-1(2H)-one derivatives.

One significant area of investigation is the development of Tankyrase (TNKS) inhibitors . nih.govmdpi.comnih.gov Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and are considered promising targets for cancer therapy due to their role in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.govnih.gov The isoquinolin-1(2H)-one skeleton is designed to mimic the nicotinamide (B372718) portion of the natural substrate (NAD+), thereby inhibiting the enzyme's activity. nih.gov Research in this area involves the synthesis of various derivatives to explore structure-activity relationships and enhance potency and selectivity. For instance, a study on isoquinolin-1(2H)-one derivatives identified compounds with potent inhibitory activity against TNKS1 and TNKS2, with IC50 values in the nanomolar range. mdpi.com

Another research direction involves the exploration of antioomycete agents . A study detailed the synthesis of a library of 59 derivatives based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold. rsc.orgrsc.orgsemanticscholar.org These compounds were evaluated for their activity against various plant pathogens, with some derivatives showing potent efficacy against Pythium recalcitrans, a destructive oomycete. rsc.orgrsc.orgsemanticscholar.org This research highlights the potential of the dihydroisoquinolinone scaffold in the development of novel agrochemicals.

The following table presents a selection of research findings for derivatives of the broader isoquinolinone and dihydroisoquinolinone scaffolds, illustrating the types of biological activities being investigated.

| Compound Derivative | Target/Application | Key Findings (IC50/EC50) | Source |

| Isoquinolin-1(2H)-one derivative 11c | Tankyrase 1 (TNKS1) | 0.009 µM | mdpi.com |

| Isoquinolin-1(2H)-one derivative 11c | Tankyrase 2 (TNKS2) | 0.003 µM | mdpi.com |

| 2-(4-(4-Chlorophenoxy)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (I23) | Pythium recalcitrans (antioomycete) | 14 µM | rsc.org |

| 7-chloroquinoline (B30040) derivatives | Antimalarial, Anticancer | IC50 < 50 µM (antimalarial) | researchgate.netmdpi.com |

| 7-chloro-(4-thioalkylquinoline) derivatives | Anticancer (various cell lines) | IC50 in the range of 0.55–2.74 µM |

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZRTRAYSHQMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595462 | |

| Record name | 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22245-95-0 | |

| Record name | 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Chloro 3,4 Dihydroisoquinolin 1 2h One and Its Derivatives

Established Synthetic Pathways

Classic Cyclization Reactions

The construction of the 3,4-dihydroisoquinolin-1(2H)-one core has traditionally been accomplished through several named reactions that involve the intramolecular cyclization of acyclic precursors. These methods, while established, are continually being refined to improve yields, substrate scope, and reaction conditions.

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines. nrochemistry.com This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent. wikipedia.org For the synthesis of 7-chloro-3,4-dihydroisoquinolin-1(2H)-one, the starting material would be N-[2-(4-chlorophenyl)ethyl]acetamide.

The reaction is typically carried out under acidic conditions at elevated temperatures. nrochemistry.com Commonly employed dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA). wikipedia.orgjk-sci.com The mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring to afford the cyclized product. The presence of the chloro substituent on the aromatic ring can influence the reactivity of the substrate, generally requiring forcing conditions for efficient cyclization. jk-sci.com For substrates lacking electron-donating groups on the benzene (B151609) ring, a combination of P₂O₅ in refluxing POCl₃ is often most effective. wikipedia.org

A significant side reaction that can occur is the retro-Ritter reaction, leading to the formation of a styrene (B11656) derivative. jk-sci.com This can be minimized by careful selection of reaction conditions and dehydrating agents. jk-sci.com

Table 1: General Conditions for the Bischler-Napieralski Reaction

| Dehydrating Agent | Typical Solvents | Temperature Range | Reference |

| POCl₃ | Acetonitrile, Toluene | Reflux | nrochemistry.com |

| P₂O₅/POCl₃ | Neat or high-boiling solvent | High temperature | wikipedia.org |

| PPA | Neat | High temperature | jk-sci.com |

| Tf₂O/2-chloropyridine | Dichloromethane | -20 °C to room temperature | organic-chemistry.org |

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.orgchemeurope.com To adapt this reaction for the synthesis of this compound, a multi-step sequence would be necessary, starting with 2-(4-chlorophenyl)ethanamine and an appropriate carbonyl compound, followed by oxidation of the resulting tetrahydroisoquinoline.

The reaction is driven by the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic aromatic substitution. wikipedia.org The nucleophilicity of the aromatic ring is a crucial factor for the success of the Pictet-Spengler reaction. Aromatic rings that are less nucleophilic, such as those bearing a deactivating chloro group, generally require harsher reaction conditions, including higher temperatures and strong acids like hydrochloric acid or trifluoroacetic acid, to achieve good yields. wikipedia.org

The choice of the carbonyl component is also critical and influences the substitution pattern of the final product. For the synthesis of the unsubstituted lactam, formaldehyde (B43269) is the simplest aldehyde that can be used. chemeurope.comcommonorganicchemistry.com

The Pomeranz-Fritsch reaction is a versatile method for the synthesis of isoquinolines, which can be subsequently reduced and oxidized to afford 3,4-dihydroisoquinolin-1(2H)-ones. wikipedia.org The classical reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of an aromatic aldehyde and an aminoacetaldehyde dialkyl acetal. thermofisher.com For the synthesis of a 7-chloro-substituted isoquinoline (B145761), 4-chlorobenzaldehyde (B46862) would be a suitable starting material. wikipedia.org

The reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid. thermofisher.com However, modifications of the reaction have been developed to improve yields and expand the substrate scope. These include the use of Lewis acids like trifluoroacetic anhydride (B1165640). wikipedia.org The Schlittler-Muller modification, for instance, utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal. thermofisher.com Another important modification is the Bobbitt modification, which involves hydrogenation of the intermediate benzalaminoacetal before the acid-catalyzed cyclization to directly yield a tetrahydroisoquinoline. thermofisher.com

Castagnoli-Cushman Reaction in Synthesis

The Castagnoli-Cushman reaction has emerged as a powerful tool for the synthesis of a diverse range of lactams, including 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.gov This reaction involves the condensation of an imine with a cyclic anhydride, such as homophthalic anhydride. mdpi.com A notable advantage of this method is its ability to generate molecular complexity in a single step.

In a study focused on the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives for biological screening, the Castagnoli-Cushman reaction was employed to generate a library of compounds. nih.gov This three-component reaction utilizes a primary amine, an aldehyde, and homophthalic anhydride. The reaction proceeds through the in situ formation of an imine, which then reacts with the anhydride to yield the desired isoquinolinone core. This methodology has been successfully applied to the synthesis of derivatives bearing chloro-substituents on the N-aryl ring.

Table 2: Synthesis of 2-(Aryl)-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one-4-carboxylic Acids via Castagnoli-Cushman Reaction nih.gov

| Entry | Amine | Aldehyde | Product | Yield (%) |

| 1 | 4-Chloroaniline | Benzaldehyde | 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 66.4 |

| 2 | 4-Fluoroaniline | Benzaldehyde | 2-(4-Fluorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 75.8 |

| 3 | 4-Iodoaniline | Benzaldehyde | 2-(4-Iodophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 80.3 |

| 4 | 4-Chloro-3-(trifluoromethyl)aniline | Benzaldehyde | 2-(4-Chloro-3-(trifluoromethyl)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 76.1 |

Metal-Catalyzed Synthetic Approaches

In addition to classical methods, modern transition metal-catalyzed reactions have been developed for the synthesis of isoquinolinone scaffolds, offering alternative and often milder reaction pathways.

Rhodium-catalyzed C-H activation and annulation reactions have proven to be a robust strategy for the construction of dihydroisoquinolones. organic-chemistry.orgnih.gov These reactions typically involve the coupling of a benzhydroxamic acid derivative with an alkene or alkyne. The directing group on the benzhydroxamic acid facilitates the regioselective C-H activation of the aromatic ring, leading to the formation of the isoquinolinone core. While specific examples for the synthesis of this compound are not prevalent, the methodology demonstrates good functional group tolerance, suggesting its potential applicability. organic-chemistry.org

Copper-catalyzed reactions have also been explored for the synthesis of isoquinoline derivatives. nih.gov One approach involves the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, providing an environmentally friendly route to substituted isoquinolines. nih.gov Although this method leads to fully aromatized isoquinolines, subsequent reduction and oxidation could potentially yield the desired 3,4-dihydroisoquinolin-1(2H)-one.

Palladium-catalyzed carbonylation reactions represent another avenue for the synthesis of carbonyl-containing heterocycles. nih.govethernet.edu.et These reactions involve the insertion of carbon monoxide into an organic substrate. For instance, the palladium-catalyzed carbonylative cyclization of 2-alkynylanilines with aryl iodides can produce N-acyl indoles, highlighting the potential of palladium catalysis in constructing heterocyclic systems with carbonyl functionalities. rsc.org The application of such strategies to appropriately substituted precursors could provide a novel route to this compound.

Palladium-Catalyzed Cyclization Reactions

Palladium catalysts are well-known for their versatility in forming carbon-carbon and carbon-heteroatom bonds. In the context of dihydroisoquinolinone synthesis, palladium-catalyzed reactions often proceed through mechanisms such as cascade cyclization-coupling or C-H activation/annulation.

One notable approach involves the palladium-catalyzed cascade cyclization of ortho-haloaryl-substituted allenamides. This method relies on the generation of a π-allylpalladium intermediate, which can then undergo further reactions to yield highly substituted N-heterocyclic compounds. organic-chemistry.orgbeilstein-journals.org While specific examples for the 7-chloro derivative are not extensively detailed in the reviewed literature, the general applicability of this method to a range of substituted precursors suggests its potential for the synthesis of the target compound.

Another powerful strategy is the palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with allenes. This approach offers high regioselectivity and provides access to various substituted 3,4-dihydroisoquinolin-1(2H)-ones under relatively mild conditions. The mechanism is thought to involve the formation of a five-membered cyclopalladation intermediate, followed by insertion of the allene (B1206475) and reductive elimination.

| Catalyst | Substrate | Reagent | Conditions | Product | Yield | Reference |

| Pd(OAc)2 | N-Acetyl diphenyl-substituted trisubstituted allenamide | Phenylboronic acid, P(o-tolyl)3, NaOH | Dioxane/H2O, 80 °C | Substituted 1,2-dihydroisoquinoline | Not specified | organic-chemistry.org |

| Pd(II) | N-methoxybenzamide | 2,3-Allenoic acid esters, DIPEA, Ag2CO3 | Not specified | 3,4-Substituted hydroisoquinolones | Good | Not specified |

Cobalt-Catalyzed Annulation Reactions

The use of first-row transition metals, such as cobalt, in catalysis is of growing interest due to their lower cost and unique reactivity. Cobalt catalysts have been effectively employed in the synthesis of isoquinolinones through C-H activation and annulation reactions.

For instance, cobalt-catalyzed C-H annulation of arylamides with 1,3-dienes provides a direct route to 3,4-dihydroisoquinolinones. This redox-neutral process demonstrates good regio- and chemoselectivity. Furthermore, cobalt(III)-catalyzed C-H activation of N-chlorobenzamides and their reaction with alkenes have been shown to produce dihydroisoquinolones with excellent enantioselectivities when using chiral cyclopentadienyl (B1206354) ligands.

| Catalyst | Substrate | Reagent | Conditions | Product | Yield | Reference |

| Co(III)-complex with chiral Cp ligand | N-Chlorobenzamide | Alkenes | Not specified | Enantioenriched dihydroisoquinolones | High enantioselectivity | Not specified |

| Co(III) | Arylamide | 1,3-Dienes | Not specified | 3,4-Dihydroisoquinolinones | Good | Not specified |

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts have proven to be highly effective for C-H functionalization reactions, enabling the direct formation of C-C and C-N bonds. In the synthesis of dihydroisoquinolinones, rhodium-catalyzed methods often utilize a directing group to achieve high regioselectivity.

One such method involves the Rh(III)-catalyzed [4+2] cycloaddition of O-pivaloyl benzhydroxamic acids with alkenes. This approach provides access to 4-substituted dihydroisoquinolones. nrochemistry.comnih.govnih.gov Another strategy employs the rhodium-catalyzed alkylation of aromatic amides containing a directing group, such as an 8-aminoquinoline (B160924) moiety, with N-vinylphthalimide. The resulting alkylated products can then be converted into 3,4-dihydroisoquinolin-1(2H)-one derivatives in a one-pot transformation.

| Catalyst | Substrate | Reagent | Conditions | Product | Yield | Reference |

| [CptRhCl2]2 | O-Pivaloyl benzhydroxamic acid | Propene gas | Not specified | 4-Methyl-substituted dihydroisoquinolones | Good to excellent regioselectivity | nrochemistry.com |

| Rh(III) | Aromatic amide with 8-aminoquinoline directing group | N-Vinylphthalimide | Not specified | 3,4-Dihydroisoquinolin-1(2H)-one derivatives | Not specified | Not specified |

Oxidation-Based Synthesis of Isoquinolinone Derivatives

The direct oxidation of a pre-existing dihydroisoquinoline core represents another synthetic strategy to access dihydroisoquinolin-1(2H)-ones. This approach is contingent on the availability of the corresponding 7-chloro-3,4-dihydroisoquinoline (B2823649). While specific literature on the direct oxidation of 7-chloro-3,4-dihydroisoquinoline to the corresponding lactam is not abundant in the searched results, general methods for the oxidation of similar heterocyclic systems often employ reagents like potassium permanganate (B83412) (KMnO₄) or Dess-Martin periodinane (DMP). durham.ac.uk The feasibility and selectivity of such an oxidation would depend on the specific reaction conditions and the stability of the starting material. One report describes the oxidation of a 7-chloro-4-thioalkylquinoline derivative to the corresponding sulfonyl N-oxide using m-chloroperbenzoic acid (m-CPBA), indicating that oxidation of the quinoline (B57606) ring system is possible. mdpi.com

Advanced Synthetic Strategies

To further enhance efficiency and molecular diversity, more advanced synthetic strategies, such as multi-component reactions, have been developed.

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more starting materials are combined in a single step to form a complex product, offer significant advantages in terms of atom economy and synthetic efficiency. nih.govnih.govub.edumdpi.com For the synthesis of dihydroisoquinolin-1(2H)-one derivatives, the Castagnoli-Cushman reaction has been successfully employed. researchgate.netnih.gov A study on the synthesis of a library of 3,4-dihydroisoquinolin-1(2H)-one derivatives for biological screening utilized this reaction. researchgate.netnih.gov Notably, one of the synthesized compounds was 2-(4-Chloro-3-(trifluoromethyl)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, demonstrating the applicability of this MCR for generating chloro-substituted isoquinolinone scaffolds. researchgate.netnih.gov

| Reaction Type | Starting Materials | Product | Yield | Reference |

| Castagnoli-Cushman | Homophthalic anhydride, an amine, and an aldehyde/ketone | 3,4-Dihydroisoquinolin-1(2H)-one derivatives | Not specified | researchgate.netnih.gov |

| MCR | 2-(4-Chloro-3-(trifluoromethyl)phenyl)amine, Phenylglyoxylic acid, Homophthalic anhydride | 2-(4-Chloro-3-(trifluoromethyl)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 76.1% | researchgate.net |

Domino One-Pot Protocols

Domino reactions, also known as cascade reactions, are chemical processes that involve two or more bond-forming transformations within a single reaction vessel without the need to isolate intermediates. nih.gov This approach enhances efficiency by reducing the number of synthetic steps, minimizing solvent use, and decreasing waste generation, making it a powerful tool for constructing complex molecules like 3,4-dihydroisoquinolin-1(2H)-ones from simpler starting materials. nih.govrsc.org

Several innovative domino one-pot protocols have been developed for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core. kthmcollege.ac.inresearchgate.net These methods often allow for the creation of highly functionalized products with multiple stereocenters in a single operation. nih.gov

Key Domino Methodologies:

Aza-Henry–Hemiaminalization–Oxidation Sequence: An asymmetric organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones has been achieved using this sequence. nih.gov The reaction starts from 2-(nitromethyl)benzaldehydes and N-protected aldimines, catalyzed by a quinine-based squaramide organocatalyst, to produce the target compounds with moderate to good yields and high enantioselectivities. nih.gov

Heck/Suzuki Domino Reaction: A Palladium-catalyzed asymmetric Heck/Suzuki domino reaction has been successfully developed to access chiral disubstituted dihydroisoquinolinones. acs.org This method demonstrates high functional group tolerance and allows for coupling with a variety of aryl and alkenyl borates, yielding products in good yields and with excellent enantioselectivity. acs.org

Intramolecular Cyclization/Azide-Ugi Reaction: A four-component domino reaction has been devised for synthesizing novel tetrazolyl tetrahydroisoquinoline derivatives. core.ac.uk This sequence involves the reaction of a 2-(2-bromoethyl)benzaldehyde, an isocyanide, an amine, and sodium azide, proceeding through an intramolecular cyclization followed by an azide-Ugi reaction to give high yields of the final product. core.ac.uk

Table 1: Examples of Domino One-Pot Protocols for Dihydroisoquinolinone Synthesis

| Domino Sequence | Catalysis System | Key Precursors | Typical Yield | Ref |

|---|---|---|---|---|

| Aza-Henry–Hemiaminalization–Oxidation | Quinine-based squaramide organocatalyst | 2-(Nitromethyl)benzaldehydes, N-protected aldimines | 39–78% | nih.gov |

| Asymmetric Heck/Suzuki | Pd/Xu-Phos | Aryl/alkenyl borates | Good | acs.org |

Enantioselective Synthesis Techniques

The development of enantioselective methods to obtain optically pure 3,4-dihydroisoquinolin-1(2H)-one derivatives is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. armchemfront.com Both organocatalytic and metal-catalyzed approaches have been successfully employed to control the stereochemistry during the synthesis of this scaffold.

Organocatalytic Methods: Organocatalysis avoids the use of metals and often relies on small, chiral organic molecules derived from natural sources.

A notable example is the use of a quinine-based squaramide organocatalyst in a one-pot domino reaction to synthesize trans-3,4-disubstituted dihydroisoquinolinones with enantiomeric excess (ee) values ranging from 40% to 95%. nih.gov

(L)-Proline , an inexpensive and readily available amino acid, has been used as a catalyst in cascade reactions to produce chiral tetrahydroisoquinoline derivatives with good yields and enantioselectivities. armchemfront.com

Transition-Metal Catalysis: Transition metal complexes featuring chiral ligands are powerful tools for asymmetric synthesis.

Palladium Catalysis: A Pd-catalyzed asymmetric Heck/Suzuki domino reaction, using a chiral phosphine (B1218219) ligand (Xu-Phos), affords disubstituted dihydroisoquinolinones with excellent enantioselectivities. acs.org Another approach involves the enantioselective intramolecular carbonylative Heck reaction using formate (B1220265) esters as a carbon monoxide source, which provides a pathway to enantiopure nitrogen-containing heterocycles with all-carbon quaternary stereocenters. researchgate.net

Rhodium Catalysis: Chiral rhodium catalysts have been employed for the asymmetric arylation of N-sulfonyl aldimines followed by cyclization to prepare chiral 1-phenyl tetrahydroisoquinolines. sci-hub.se The choice of chiral ligand is instrumental in establishing the stereogenic center. sci-hub.se

Table 2: Overview of Enantioselective Synthesis Techniques

| Catalyst Type | Specific Catalyst/Ligand | Reaction Type | Enantioselectivity (ee) | Ref |

|---|---|---|---|---|

| Organocatalyst | Quinine-based squaramide | Aza-Henry–Hemiaminalization–Oxidation | 40–95% | nih.gov |

| Organocatalyst | (L)-Proline | Cascade reaction | Good | armchemfront.com |

| Palladium Complex | Pd/Xu-Phos | Asymmetric Heck/Suzuki Domino | Excellent | acs.org |

Fragment-Based Design and Synthesis

Fragment-based drug discovery (FBDD) has emerged as a powerful method for identifying lead compounds in pharmaceutical research. researchoutreach.orgnih.gov This approach begins by screening small, low-molecular-weight molecules ("fragments") that typically bind with low affinity to a biological target. scispace.com Synthetic chemistry is then used to grow, link, or merge these fragments into more potent, drug-like molecules. nih.govscispace.com The dihydroisoquinolinone scaffold is well-suited for FBDD due to its structural features and synthetic accessibility.

The synthesis of fragment libraries requires robust chemical methods that allow for the precise placement of functional groups, which serve as vectors for future elaboration. scispace.com For the dihydroisoquinolinone core, this involves developing routes to introduce substituents at various positions around the ring system. researchoutreach.org

One advanced FBDD strategy is "merging by design." researchoutreach.org In this technique, two different fragment hits that bind to distinct sites on a target are synthetically merged into a single, more potent molecule. For isoquinoline derivatives, a biochemical screening of a library of monosubstituted fragments can identify hits at different positions (e.g., the 5- and 7-positions). researchoutreach.org These can then be combined into a single 5,7-disubstituted isoquinoline, which often results in a significant increase in potency. researchoutreach.org This methodology has proven to be a promising strategy for discovering kinase inhibitors, even without X-ray crystal structures of the fragment-protein complexes. researchoutreach.org

Table 3: Example Dihydroisoquinolone-based Fragments for FBDD

| Fragment Structure | Description | Synthetic Approach | Ref |

|---|---|---|---|

| 3-(Diethoxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one | A fragment with a protected aldehyde at the 3-position, providing a vector for further modification. | Synthesized from phenylformamido 2,2-dimethylpropanoate. | scispace.com |

Precursors and Building Blocks in Synthesis

Common Precursors and Synthetic Strategies:

Substituted Phenylethylamines: These are classic precursors for methods like the Bischler-Napieralski reaction, where a phenylethylamine is acylated and then cyclized using a dehydrating agent. organic-chemistry.org For the target compound, a p-chlorophenylethylamine derivative would be required.

Benzamides: N-substituted benzamides are key starting materials for syntheses involving transition-metal-catalyzed C-H activation. kthmcollege.ac.inchemistryviews.org A rhodium-catalyzed reaction of an N-methoxybenzamide with an acetylene (B1199291) surrogate is one such method. chemistryviews.org To obtain the 7-chloro derivative, a starting material like m-chloro-N-methoxybenzamide would be used.

Castagnoli–Cushman Reaction Precursors: This multicomponent reaction utilizes a homophthalic anhydride, an aldehyde, and a primary or secondary amine to construct the dihydroisoquinolinone core. nih.govrsc.org A collection of 59 derivatives were synthesized using this method. rsc.org

Intramolecular Cyclization Precursors: Various functionalized phenylethyl derivatives can undergo intramolecular cyclization. These include β-arylethyl carbamates, ureas, thioureas, and isocyanates. kthmcollege.ac.in

Table 4: Precursors for Dihydroisoquinolinone Synthesis

| Synthetic Strategy | Key Precursor(s) | Reagents/Catalysts | Ref |

|---|---|---|---|

| C–H Activation/Annulation | N-methoxybenzamides, vinylene carbonate | [Cp*RhCl₂]₂ | chemistryviews.org |

| α-Arylation of Ketones | 2-Iodobenzamide, ketones | Copper catalyst, ultrasound | researchgate.net |

| Bischler-Napieralski Reaction | Phenylethanols, nitriles | Trifluoromethanesulfonic anhydride (Tf₂O) | organic-chemistry.org |

| Castagnoli–Cushman Reaction | Homophthalic anhydride, aldehyde, amine | Heat | nih.govrsc.org |

Green Chemistry Considerations in Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org Its principles focus on improving efficiency, minimizing waste, and using safer materials, which are increasingly important considerations in the synthesis of pharmacologically relevant molecules like this compound. nih.govjetir.org

The application of green chemistry principles to the synthesis of the isoquinolinone scaffold aims to create more sustainable and environmentally friendly manufacturing processes. chemistryviews.orgresearchgate.net

Examples of Green Synthetic Approaches:

Use of Safer Solvents: A significant advancement is the replacement of hazardous organic solvents with more benign alternatives. A rhodium(III)-catalyzed synthesis of 3,4-unsubstituted isoquinolones has been developed that uses biomass-derived ethanol (B145695) as the solvent. chemistryviews.org

Energy Efficiency: Synthetic methods conducted at ambient temperature and pressure significantly reduce the energy requirements of a chemical process. nih.gov The aforementioned rhodium-catalyzed synthesis operates efficiently at room temperature. chemistryviews.org Another approach utilizes ultrasound as a source of green energy to promote the copper-catalyzed α-arylation of ketones with 2-iodobenzamide, leading to isoquinolin-1(2H)-one derivatives in a one-pot reaction. researchgate.net

Atom Economy and Waste Prevention: One of the core principles of green chemistry is to design syntheses that maximize the incorporation of all materials used in the process into the final product (atom economy). nih.govopcw.org Domino reactions are inherently green in this respect as they reduce the number of steps and purification procedures, thereby preventing waste. nih.gov Furthermore, methods that avoid the need for stoichiometric external oxidants, such as the Rh(III)-catalyzed C-H activation that uses an internal oxidant, contribute to waste reduction. chemistryviews.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, minimizing waste. nih.gov The development of highly efficient organocatalysts and transition-metal catalysts for dihydroisoquinolinone synthesis aligns with this principle. nih.govacs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Chloro 3,4 Dihydroisoquinolin 1 2h One Analogs

Influence of the 7-Chloro Substituent on Biological Activity

The presence and position of halogen substituents on the benzo moiety of the dihydroisoquinolinone ring are critical determinants of biological activity. The 7-chloro substituent, an electron-withdrawing group, significantly modulates the electronic properties of the aromatic ring. This modification can enhance binding affinity to target proteins through various interactions, including halogen bonding and hydrophobic interactions, and can improve metabolic stability.

In the context of PARP inhibitors, the core structure, which acts as a nicotinamide (B372718) mimic, requires specific electronic and steric features to fit into the enzyme's active site. While direct structure-activity relationship (SAR) studies focusing solely on the 7-chloro group of 3,4-dihydroisoquinolin-1(2H)-one are not extensively detailed in isolation, the effects of similar substitutions are well-documented. For instance, studies on related quinoline (B57606) scaffolds demonstrate that a chlorine atom can substantially improve biological activity. nih.govcambridgemedchemconsulting.com The introduction of a chlorine atom increases the lipophilicity of a molecule, which can lead to better partitioning into the lipophilic phases of cell membranes or protein binding pockets. nih.gov

Impact of Ring Saturation (Dihydroisoquinolinone vs. Isoquinoline)

The degree of saturation in the heterocyclic ring—comparing the saturated dihydropyridinone ring of 3,4-dihydroisoquinolin-1(2H)-one with the aromatic pyridinone ring of its unsaturated counterpart, isoquinolin-1(2H)-one—has a profound impact on the molecule's three-dimensional conformation and, consequently, its biological activity.

A direct comparison between dihydroisoquinolone and isoquinolone derivatives as PARP inhibitors revealed significant differences in potency and selectivity. nih.gov The saturated dihydroisoquinolinone scaffold imparts a non-planar, conformationally constrained cis-benzamide structure. This specific geometry is crucial for fitting into the nicotinamide-binding pocket of PARP enzymes. Aromatization of this ring to form the planar isoquinolone structure alters the molecule's topology. nih.gov

Docking simulations have shown that this increase in planarity upon aromatization leads to a loss of critical hydrophobic interactions with key amino acid residues in the PARP1 binding cleft, such as Met890, Tyr889, and Val762. nih.gov This conformational change is associated with a decrease in binding affinity. As illustrated in the table below, the saturated analog exhibits different inhibitory characteristics compared to its unsaturated counterpart.

| Compound | Scaffold | PARP1 IC₅₀ (µM) | PARP2 IC₅₀ (µM) | Selectivity Index (PARP1/PARP2) |

| Analog 1a | Dihydroisoquinolone | 13 | 0.8 | 16.3 |

| Analog 1b | Isoquinolone | 9.0 | 0.15 | 60.0 |

| Data sourced from a study on benzoate (B1203000) and benzamide (B126) derivatives of (dihydro)isoquinolones. nih.gov |

As the data indicates, while the unsaturated isoquinolone (Analog 1b) shows slightly higher potency for PARP1, it is significantly more potent and selective for PARP2. nih.gov This highlights how ring saturation is a key factor in tuning the potency and selectivity profile of these inhibitors.

Modifications at Nitrogen (N2 Position)

Substitution at the nitrogen atom (N2 position) of the dihydroisoquinolinone ring is a primary strategy for modulating pharmacological properties. This position is often targeted to introduce side chains that can form additional interactions with the target protein or to alter the molecule's physicochemical properties, such as solubility and cell permeability.

In the development of antioomycete agents, a variety of aryl and alkyl groups were introduced at the N2 position. nih.govrsc.org The nature of this substituent significantly influenced the compound's efficacy. For instance, attaching different substituted phenyl groups allowed for a fine-tuning of the molecule's activity against the phytopathogen Pythium recalcitrans. nih.govrsc.org

In the context of PARP inhibitors, modifications at the N2 position are critical for achieving high potency. In one study, a series of N-substituted 1,4-dihydro-3(2H)-isoquinolinones were synthesized via a reductive amination/cyclization process. uea.ac.uk Another approach involved incorporating the nitrogen substituent into a new bicyclic ring system, transforming the isoquinolinone into a naphthyridinone scaffold. This structural modification was designed to avoid potential toxicological issues associated with anilinic moieties and led to a novel, highly potent PARP1 inhibitor. nih.gov

The table below summarizes the activity of various N-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives against P. recalcitrans.

| Compound ID | N2-Substituent | EC₅₀ (µM) against P. recalcitrans |

| I17 | 3,5-Dimethylphenyl | 19.9 |

| I23 | 4-Fluorophenyl | 14.0 |

| I25 | 4-Chlorophenyl | 22.8 |

| Data from a study on antioomycete derivatives. nih.gov |

These findings underscore the importance of the N2 position as a key site for chemical modification to optimize the biological activity of the 3,4-dihydroisoquinolin-1(2H)-one scaffold.

Substituent Effects at C3 and C4 Positions

The C3 and C4 positions of the 3,4-dihydroisoquinolin-1(2H)-one scaffold are pivotal for introducing diversity and influencing molecular interactions. Modifications at these positions can directly impact the compound's binding mode and potency.

A comprehensive study on derivatives synthesized via the Castagnoli-Cushman reaction explored the introduction of a phenyl group at C3 and a carboxylic acid at C4. nih.govrsc.org A subsequent 3D-QSAR analysis revealed that the C4-carboxyl group was a crucial structural requirement for the observed antioomycete activity. nih.govrsc.orgrsc.org This suggests the carboxyl group may be involved in a critical hydrogen bonding interaction with the biological target.

In the field of PARP inhibitors, the C4 position has been extensively explored. A series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides were designed and synthesized, demonstrating that a carboxamide group at this position can effectively mimic the nicotinamide moiety of NAD+, allowing the compound to bind to the PARP active site. nih.gov The choice of the amine used to form the C4-carboxamide was critical in determining the potency and druglike properties of the resulting inhibitors.

The table below shows the inhibitory concentration of C3/C4-substituted analogs against P. recalcitrans.

| Compound ID | C3-Substituent | C4-Substituent | N2-Substituent | EC₅₀ (µM) |

| I23 | Phenyl | Carboxylic Acid | 4-Fluorophenyl | 14.0 |

| I25 | Phenyl | Carboxylic Acid | 4-Chlorophenyl | 22.8 |

| I17 | Phenyl | Carboxylic Acid | 3,5-Dimethylphenyl | 19.9 |

| Data from a study on antioomycete derivatives. nih.gov |

These studies collectively highlight that the C3 and C4 positions are critical for establishing the core interactions required for biological activity, with the C4 position being particularly important for anchoring the molecule to its target.

Exploration of Substituent Effects at Other Ring Positions (e.g., C5, C6)

While the 7-chloro substituent is a defining feature of the parent compound, modifications at other positions on the fused benzene (B151609) ring (C5, C6, and C8) also play a significant role in modulating biological activity. These positions provide opportunities to enhance binding, improve selectivity, and optimize pharmacokinetic properties.

For the related 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) skeleton, it has been noted that the presence of phenolic groups at the C6 and/or C7 positions is often essential for maintaining biological properties, such as antitubulin and antiproliferative activities. nih.gov This emphasizes the importance of hydrogen-bonding groups on the aromatic ring.

In a study preparing a series of hydroxy- and halogeno-substituted 3,4-dihydroisoquinoline-3-carboxylic acids, various substitutions were made around the benzene ring to investigate their impact on free-radical scavenging and enzyme inhibition. nih.gov For example, the synthesis of 6,7-dihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid was inspired by a natural product, indicating that hydroxylation patterns at these positions are biologically relevant. nih.gov

The following table presents data on the free-radical scavenging activity of C6- and C7-substituted analogs.

| Compound | Substituents | DPPH Radical Scavenging (IC₅₀, µM) |

| Analog 5b | 6-Hydroxy | 12.3 |

| Analog 5c | 7-Hydroxy | 18.0 |

| Analog 5e | 6,7-Dihydroxy | 8.8 |

| Data from a study on 3,4-dihydroisoquinoline-3-carboxylic acid derivatives. nih.gov |

The results show that di-substitution with hydroxyl groups at the C6 and C7 positions leads to the most potent radical scavenging activity, surpassing that of mono-substituted analogs. This demonstrates that, in addition to the C7-chloro group, other substituents on the benzene ring can be strategically employed to confer or enhance specific biological activities.

Bioisosteric Replacements and Their Pharmacological Implications

Bioisosteric replacement is a fundamental strategy in drug design used to improve potency, selectivity, and pharmacokinetic properties while retaining the primary binding interactions of a parent molecule. cambridgemedchemconsulting.comnih.gov In the context of 3,4-dihydroisoquinolin-1(2H)-one analogs, this strategy has been applied in several ways.

One notable example is the development of PARP inhibitors, where the dihydroisoquinolinone core itself can be considered a bioisostere of the phthalazinone ring found in the clinical PARP inhibitor Olaparib. researchgate.netnih.gov This replacement maintains the crucial carboxamide feature necessary for binding to the nicotinamide site of PARP while offering a distinct chemical scaffold with different properties.

Further bioisosteric modifications have been explored:

Scaffold Hopping: In one instance, to improve pharmacokinetic properties and avoid a potentially problematic anilinic moiety, the entire N-substituted isoquinolinone scaffold was replaced with a naphthyridinone ring system. This "scaffold hop" led to the identification of a potent preclinical candidate. nih.gov

Linker Modification: The linear propylene (B89431) linker in one series of isoquinolinone-based PARP inhibitors was constrained into a cyclopentene (B43876) ring. This modification improved pharmacokinetic parameters while maintaining high potency for PARP1. nih.gov

Heteroatom Substitution: The principle of replacing atoms is a classic bioisosteric strategy. While not on the exact target compound, a study on related quinazolines demonstrated that replacing a carbon atom with a sulfur atom in a side chain significantly altered the affinity for COX-1 and COX-2 enzymes, showcasing how a single atom change can impact biological activity and selectivity. nih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of 3,4-dihydroisoquinolin-1(2H)-one analogs is a decisive factor in their biological activity. The non-planar, saturated dihydropyridinone ring creates a fixed spatial arrangement of substituents that is critical for precise interaction with the binding sites of target proteins.

Further evidence for the importance of conformation comes from SAR studies of substituents:

Rotational Restriction: The potency of PARP inhibitors can be greatly enhanced by restricting the free rotation of the carboxamide moiety. This is often achieved by incorporating the amide into a bicyclic system, which locks it into the required conformation for optimal binding. nih.gov

These findings highlight that a favorable conformation is paramount for activity. Computational methods like docking simulations and experimental techniques such as X-ray crystallography are therefore essential tools for understanding how the structure of these analogs translates into their biological effects. nih.gov

Computational and Theoretical Studies of 7 Chloro 3,4 Dihydroisoquinolin 1 2h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic structure and reactivity of a molecule. For a compound like 7-chloro-3,4-dihydroisoquinolin-1(2H)-one, these calculations can elucidate key electronic properties.

Detailed quantum chemical calculations have been performed on structurally related molecules, such as 2-chloroquinoline-3-carboxaldehyde, using DFT with the B3LYP/6–311++G(d,p) basis set. nih.gov Such studies typically analyze the optimized molecular structure, vibrational frequencies, and electronic properties. nih.gov Key parameters derived from these calculations include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This is vital for predicting how the molecule will interact with biological targets. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and hyperconjugative interactions within the molecule, which contribute to its stability. nih.gov

Non-Linear Optical (NLO) Properties: These calculations can predict the molecule's potential for applications in materials science. nih.gov

For this compound, we can infer that the chlorine atom and the carbonyl group would be key regions of interest in such calculations, likely influencing the molecule's electrostatic potential and reactivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational flexibility of a compound and its interactions with its environment, such as a solvent or a biological receptor.

Assess the stability of a ligand-protein complex over time. nih.gov

Analyze the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the flexibility of the ligand and the protein's binding site. nih.gov

Study the solvent accessible surface area (SASA) to see how the ligand's exposure to the solvent changes upon binding. nih.gov

For this compound, MD simulations could predict its conformational preferences in an aqueous environment and how it might adapt its shape upon entering the binding pocket of a target protein. This information is critical for understanding the dynamic nature of ligand-receptor interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

2D-QSAR models correlate biological activity with 2D descriptors, such as physicochemical properties (e.g., LogP), electronic parameters, and topological indices.

Studies on related structures have successfully employed 2D-QSAR. For example, a 2D-QSAR study on a series of 4-amino-7-chloroquinolines as antimalarial agents developed statistically significant models. doi.org These models, built using multiple linear regression (MLR) and genetic algorithms, were able to predict the antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. doi.org The best models showed high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating their robustness and predictive power. doi.org

A 2D-QSAR study on chlorochalcone (B8783882) derivatives as breast cancer inhibitors also yielded a predictive model. cmu.ac.th The resulting equation showed that the activity (pIC₅₀) was dependent on the charges of specific carbon atoms, the LUMO energy, and the LogP value. cmu.ac.th

These examples demonstrate that a 2D-QSAR study on derivatives of this compound could be highly valuable in identifying the key molecular properties that govern their biological activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of structure-activity relationships. These models generate contour maps that visualize where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields positively or negatively influence biological activity.

A notable 3D-QSAR study was conducted on a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives for their antioomycete activity. nih.govrsc.org The study resulted in statistically robust CoMFA and CoMSIA models that highlighted the structural requirements for activity. nih.govrsc.org The contour maps from these models can guide the rational design of more potent analogs. nih.govrsc.org

Similarly, 3D-QSAR models have been developed for tetrahydroquinoline derivatives as LSD1 inhibitors. mdpi.comnih.gov These models also showed good statistical and predictive properties, and the resulting contour maps were used to design novel derivatives with potentially higher activity. mdpi.comnih.gov

For this compound, a 3D-QSAR study would be instrumental in visualizing the impact of the chlorine atom at the 7-position and guiding further structural modifications to enhance a desired biological effect. The table below summarizes the statistical parameters from a representative 3D-QSAR study on tetrahydroquinoline derivatives. nih.gov

Table 1: Statistical Parameters of 3D-QSAR Models for Tetrahydroquinoline Derivatives

| Parameter | CoMFA | CoMSIA |

|---|---|---|

| q² (Cross-validated r²) | 0.778 | 0.764 |

| r² (Non-cross-validated r²) | 0.973 | 0.965 |

| F-value | 124.909 | 86.831 |

| Standard Error of Estimate (SEE) | 0.174 | 0.198 |

| r²_pred (External validation) | 0.709 | 0.713 |

Data sourced from a study on tetrahydroquinoline derivatives as LSD1 inhibitors. mdpi.comnih.gov

Prediction of Binding Modes and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a key tool for predicting binding modes and understanding the specific interactions that stabilize the ligand-receptor complex.

Docking studies on related quinoline (B57606) and isoquinolinone cores have provided valuable insights into their binding mechanisms. For example, docking studies of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors helped to elucidate their binding affinity. nih.gov Similarly, docking studies on 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a receptor have identified key binding interactions. nih.gov

These studies often reveal the importance of:

Hydrogen Bonds: The formation of hydrogen bonds between the ligand and amino acid residues in the active site is a critical factor for binding affinity.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the receptor contribute significantly to binding.

Pi-Pi Stacking: The aromatic rings in the isoquinolinone core can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

For this compound, molecular docking could be used to screen potential biological targets and to generate hypotheses about its binding mode. The chlorine atom at the 7-position could potentially form halogen bonds or participate in hydrophobic interactions, which would be crucial to identify through docking simulations.

Virtual Screening and Lead Identification

Virtual screening is a computational approach used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov The this compound scaffold can be used as a starting point for such a campaign.

The process of virtual screening can involve several stages:

Library Preparation: A large database of compounds, such as the ZINC database, is prepared for screening. nih.gov

Pharmacophore-Based Screening: A pharmacophore model is built based on the known active compounds or the receptor structure. This model defines the essential 3D arrangement of features necessary for biological activity. The library is then filtered to select molecules that match the pharmacophore.

Docking-Based Screening: The hits from the pharmacophore screen are then docked into the active site of the target protein. The compounds are ranked based on their docking scores, which estimate their binding affinity. mdpi.com

ADME/Tox Prediction: The top-ranked compounds are often subjected to in silico prediction of their Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles to filter out candidates with poor drug-like properties. mdpi.com

This hierarchical approach allows for the efficient identification of a smaller, more manageable set of compounds for experimental testing. frontiersin.org Using the this compound core, new lead compounds with potentially novel biological activities could be discovered through such virtual screening protocols.

Future Research Directions and Therapeutic Implications

Development of Novel Therapeutic Agents

The 3,4-dihydroisoquinolin-1(2H)-one framework is a common feature in numerous natural products with a range of biological activities, including antitumor, antimicrobial, and antiviral effects. nih.gov This has established it as a "privileged scaffold" for the design of new synthetic drug molecules. nih.gov The introduction of a chlorine atom at the 7-position, as in 7-chloro-3,4-dihydroisoquinolin-1(2H)-one, offers a key point for modifying the electronic and lipophilic properties of the molecule, potentially enhancing its biological activity or allowing for further functionalization.

Future efforts in developing novel therapeutic agents will likely focus on using this compound as a central building block. Research into derivatives of the closely related 7-chloroquinoline (B30040) has shown that this structural motif is a component of compounds with antimicrobial, antimalarial, and anticancer activities. semanticscholar.orgresearchgate.net For instance, certain 7-chloroquinoline derivatives have demonstrated significant antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum and potent anticancer effects against various cell lines, including breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa). semanticscholar.org These findings suggest that synthetic programs starting from this compound could yield novel candidates for treating these and other diseases.

Exploration of New Biological Targets

The diversity of biological activities associated with the broader class of isoquinoline (B145761) and quinoline (B57606) derivatives indicates that the this compound scaffold has the potential to interact with a wide array of biological targets. While the direct targets of the unsubstituted compound are not well-defined, its derivatives have been investigated for various therapeutic purposes. For example, derivatives of 3,4-dihydroisoquinolin have been synthesized and evaluated as anticonvulsant agents, with docking studies suggesting possible interactions with the benzodiazepine-binding site of the GABA-A receptor. nih.gov

Future research should aim to identify specific molecular targets for novel compounds derived from this compound. This can be achieved through high-throughput screening against panels of enzymes, receptors, and other proteins implicated in disease. Given the known activities of related compounds, promising areas for investigation include protein kinases, which are often targeted in cancer therapy, and enzymes involved in the life cycle of pathogens. durham.ac.uk The exploration of new biological targets will be crucial for uncovering novel therapeutic applications for this class of compounds.

Mechanistic Investigations at a Molecular Level

Understanding the precise mechanism of action is fundamental to the development of any new therapeutic or agrochemical agent. For derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, some mechanistic insights have been gained, particularly in the context of agrochemicals. Studies on derivatives developed as antioomycete agents against the plant pathogen Pythium recalcitrans suggest that their mode of action involves the disruption of the pathogen's biological membrane systems. rsc.org

Future molecular-level investigations should build on these findings. For therapeutically-oriented derivatives of this compound, it will be important to elucidate how they interact with their biological targets. This involves techniques such as X-ray crystallography to determine binding modes, as well as various biochemical and cell-based assays to understand the downstream consequences of target engagement. For example, if a derivative is found to have anticancer properties, research should focus on its effects on cell cycle progression, apoptosis, and specific signaling pathways.

Optimization for Improved Selectivity and Potency

A key challenge in drug and agrochemical development is optimizing a lead compound to maximize its potency against the desired target while minimizing off-target effects, thereby ensuring selectivity and reducing potential toxicity. The 3,4-dihydroisoquinolin-1(2H)-one scaffold is amenable to synthetic modification, allowing for systematic structure-activity relationship (SAR) studies. nih.govrsc.org

Applications in Agrochemicals and Crop Protection

There is significant potential for the this compound core in the agrochemical sector. Natural products are a rich source of inspiration for new active ingredients in crop protection, and synthetic mimics of these natural scaffolds offer a promising strategy for development. rsc.org The 3,4-dihydroisoquinolin-1(2H)-one framework has been successfully exploited for this purpose. nih.govrsc.org

A study involving the synthesis of 59 derivatives of this scaffold found that their antioomycete activity against Pythium recalcitrans was superior to their antifungal activity against six other plant pathogens. rsc.org One particular derivative, compound I23, demonstrated a higher in vitro potency against P. recalcitrans than the commercial fungicide hymexazol (B17089). rsc.org This highlights the potential of this chemical class in managing plant diseases. Future research will likely focus on synthesizing and screening more derivatives of this compound to identify compounds with broad-spectrum activity against various plant pathogens and to optimize their performance in field conditions.

Addressing Drug-Likeness Profiles and Pharmacokinetic Properties in Future Design

For a chemical compound to be a viable drug candidate, it must possess not only potent biological activity but also favorable drug-like and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). The 3,4-dihydroisoquinolin-1(2H)-one scaffold serves as a valuable starting point for the synthesis of compounds with potentially good ADME profiles. nih.gov

Q & A

Q. What are the standard synthetic routes for 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one?

The synthesis typically involves a multi-step approach:

- Starting Material : Chlorinated benzene derivatives (e.g., 2-chlorobenzaldehyde) are used to introduce the chloro substituent at position 7 .

- Cyclization : A Bischler-Napieralski or Pomeranz-Fritsch reaction forms the isoquinoline core. For example, condensation with glyoxylic acid under acidic conditions generates the bicyclic structure .

- Reduction : Catalytic hydrogenation (e.g., using Pd/C) reduces the imine bond to yield the dihydroisoquinoline intermediate .

- Oxidation : Controlled oxidation (e.g., with MnO₂ or KMnO₄) introduces the ketone group at position 1 .

Key Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>98%) .

Q. How should researchers characterize this compound structurally?

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, the chloro group at C7 causes deshielding (~δ 7.5 ppm for aromatic protons) .

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonds between N-H and carbonyl groups, as seen in : C=O···H-N distance = 2.12 Å) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 196.05 m/z) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalyst Screening : Test transition-metal catalysts (e.g., FeCl₃ vs. AlCl₃) for cyclization efficiency. notes yields vary by 15–20% depending on Lewis acid choice .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization rates compared to THF .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition-state energies and identify rate-limiting steps. ICReDD’s workflow () integrates such methods to reduce trial-and-error experimentation .

Case Study : A 2023 study achieved 85% yield by replacing batch reactors with continuous flow systems, minimizing side reactions .

Q. How to resolve contradictions in reported biological activity data?

- Statistical Analysis : Apply ANOVA (as in ) to assess variability between assays. For instance, discrepancies in IC₅₀ values for acetylcholinesterase inhibition may arise from differences in enzyme sources (human vs. electric eel) .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 7-Fluoro or 7-Bromo derivatives) to isolate electronic effects of the chloro group. shows fluorine’s electron-withdrawing effect reduces potency by ~30% compared to chlorine .

- Dose-Response Validation : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to control confounding factors .

Q. How to design a study evaluating this compound’s potential as an acetylcholinesterase inhibitor?

- In Vitro Assays : Use Ellman’s method with acetylthiocholine iodide. Measure inhibition kinetics (Km and Vmax) via UV-Vis spectroscopy at 412 nm .

- Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) to predict binding modes. ’s derivatives showed strong interactions with the catalytic triad (His447, Glu334) .

- Cytotoxicity Screening : Test against SH-SY5Y neuroblastoma cells using MTT assays to ensure selectivity (IC₅₀ > 100 μM for non-target cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.